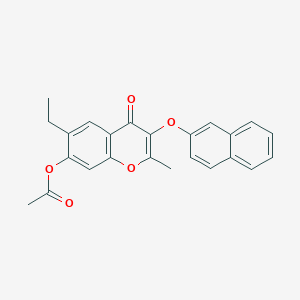![molecular formula C16H17N3O5S B6119775 methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)
methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate, also known as MASC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MASC is a carbamate derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate exerts its biological effects through various mechanisms, including inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a crucial role in the inflammatory response, and inhibition of COX-2 has been found to reduce inflammation. PPARγ is a nuclear receptor that regulates gene expression and has been found to play a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate also has limitations, including its potential toxicity and limited availability.
Direcciones Futuras
For research on methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate derivatives with improved pharmacological properties could also be developed. Additionally, the potential use of methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate in combination with other drugs for the treatment of various diseases could be explored.
Conclusion:
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate, or methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate, is a promising chemical compound with potential applications in various fields of scientific research. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Further research on methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate can be synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with 4-acetamidobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with methyl chloroformate to yield methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl chloroformate, followed by reduction with sodium dithionite to yield methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate.
Aplicaciones Científicas De Investigación
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-11(20)17-12-3-5-14(6-4-12)19-25(22,23)15-9-7-13(8-10-15)18-16(21)24-2/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVPKKWNTHWXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)

![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)

![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6119786.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)